SPF and UVB Protection: 1.87‑Fold Higher Than the Thiophene Analog
In a head-to-head comparison within a single study, 5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol (compound 10) exhibited an SPF of 13.13 ± 0.70 in solution, representing a 1.87‑fold improvement over the thiophene-substituted analog (compound 12, SPF = 7.03 ± 0.42) under identical assay conditions [1]. Although the furan analog (compound 11) yielded a higher SPF (20.06 ± 3.04), the pyrrole derivative provides a balanced profile when considered alongside photostability data.
| Evidence Dimension | Sun Protection Factor (SPF) in solution |
|---|---|
| Target Compound Data | 13.13 ± 0.70 |
| Comparator Or Baseline | Thiophene analog (compound 12): 7.03 ± 0.42; Furan analog (compound 11): 20.06 ± 3.04 |
| Quantified Difference | 1.87‑fold higher than thiophene analog; 1.53‑fold lower than furan analog |
| Conditions | In vitro SPF measurement via Diffey-Robson spectrophotometric method; compounds dissolved in methanol, measured 290–400 nm [1] |
Why This Matters
For formulations requiring moderate UVB protection with concurrent photostability, the pyrrole derivative offers a quantitatively superior option to the thiophene analog while avoiding the photoinstability of the furan analog.
- [1] Djuidje, E.N., et al. Molecules 2020, 25, 4324. Table S2. View Source
